2-Chloro-6-isopropylpyrimidin-4-amine 2-Chloro-6-isopropylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1258288-61-7
VCID: VC8224315
InChI: InChI=1S/C7H10ClN3/c1-4(2)5-3-6(9)11-7(8)10-5/h3-4H,1-2H3,(H2,9,10,11)
SMILES: CC(C)C1=CC(=NC(=N1)Cl)N
Molecular Formula: C7H10ClN3
Molecular Weight: 171.63 g/mol

2-Chloro-6-isopropylpyrimidin-4-amine

CAS No.: 1258288-61-7

Cat. No.: VC8224315

Molecular Formula: C7H10ClN3

Molecular Weight: 171.63 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-isopropylpyrimidin-4-amine - 1258288-61-7

Specification

CAS No. 1258288-61-7
Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
IUPAC Name 2-chloro-6-propan-2-ylpyrimidin-4-amine
Standard InChI InChI=1S/C7H10ClN3/c1-4(2)5-3-6(9)11-7(8)10-5/h3-4H,1-2H3,(H2,9,10,11)
Standard InChI Key XBOHJBMIGNEQEH-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=NC(=N1)Cl)N
Canonical SMILES CC(C)C1=CC(=NC(=N1)Cl)N

Introduction

2-Chloro-6-isopropylpyrimidin-4-amine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 2, an isopropyl group at position 6, and an amino group at position 4. It has garnered attention for its applications in medicinal chemistry, agrochemicals, and materials science due to its unique chemical structure and reactivity.

Laboratory Synthesis

The synthesis of 2-Chloro-6-isopropylpyrimidin-4-amine typically involves:

  • Chlorination of a pyrimidine precursor, such as 2,4-diamino-6-hydroxypyrimidine.

  • Reaction with phosphorus oxychloride under controlled conditions.

  • Quenching with alcohols and neutralization using ammonia water.

Industrial Production

In industrial settings, large-scale production employs continuous flow reactors to enhance efficiency. Advanced purification techniques are utilized to achieve high yields and purity.

Substitution Reactions

The chlorine atom at position 2 can be replaced by various nucleophiles (e.g., amines or thiols) under acidic or basic conditions.

Oxidation and Reduction

Oxidation reactions using agents like hydrogen peroxide or potassium permanganate can modify the substituents on the pyrimidine ring. Reduction reactions with lithium aluminum hydride or sodium borohydride alter the nitrogen or carbon oxidation states.

Reaction TypeReagentsProducts
Nucleophilic SubstitutionSodium amide, potassium thiolateSubstituted derivatives
OxidationHydrogen peroxide, potassium permanganateOxidized forms of the compound
ReductionLithium aluminum hydrideReduced derivatives

Medicinal Chemistry

The compound is a building block for synthesizing pharmaceuticals targeting cancer, inflammatory diseases, and microbial infections.

Agrochemicals

It is used in developing herbicides and pesticides due to its bioactive properties.

Materials Science

Its unique structure makes it a precursor for specialty chemicals with applications in advanced materials.

Comparison with Similar Compounds

CompoundStructural DifferenceKey Properties
2-Amino-4-chloro-6-methylpyrimidineMethyl group instead of isopropyl groupLower lipophilicity
2,4-Diamino-6-chloropyrimidineTwo amino groups instead of oneEnhanced hydrogen bonding potential

The presence of the isopropyl group in 2-Chloro-6-isopropylpyrimidin-4-amine enhances its lipophilicity and biological activity compared to similar compounds.

Mechanism of Action

The compound may inhibit DNA synthesis by interfering with pyrimidine metabolism, a critical pathway for cell proliferation in both normal and cancerous cells.

Biological Activity

Studies suggest potential antimicrobial, antiviral, and anticancer properties due to its ability to interact with molecular targets like enzymes and receptors.

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